(S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine hydrochloride
CAS No.:
Cat. No.: VC15938449
Molecular Formula: C9H11ClF3NO
Molecular Weight: 241.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11ClF3NO |
|---|---|
| Molecular Weight | 241.64 g/mol |
| IUPAC Name | (1S)-2,2,2-trifluoro-1-(4-methoxyphenyl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C9H10F3NO.ClH/c1-14-7-4-2-6(3-5-7)8(13)9(10,11)12;/h2-5,8H,13H2,1H3;1H/t8-;/m0./s1 |
| Standard InChI Key | DNCUAEBPHZKGHO-QRPNPIFTSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)[C@@H](C(F)(F)F)N.Cl |
| Canonical SMILES | COC1=CC=C(C=C1)C(C(F)(F)F)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, (1S)-2,2,2-trifluoro-1-(4-methoxyphenyl)ethanamine hydrochloride, reflects its stereospecific (S)-configuration at the chiral center. The core structure consists of:
-
A 4-methoxyphenyl group providing aromaticity and electron-donating properties.
-
A trifluoroethylamine moiety contributing to lipophilicity and metabolic resistance.
-
A hydrochloride counterion enhancing solubility in polar solvents.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₁ClF₃NO | |
| Molecular Weight | 241.64 g/mol | |
| SMILES Notation | COC1=CC=C(C=C1)C@@HN.Cl | |
| CAS Registry Number | 929642-56-8 | |
| Chiral Center | (S)-configuration |
The trifluoromethyl group’s strong electron-withdrawing effect modulates the amine’s basicity, while the methoxy group enhances π-π stacking interactions with aromatic residues in biological targets.
Synthesis and Analytical Characterization
Synthetic Pathways
Industrial synthesis typically involves asymmetric catalysis to achieve enantiomeric excess. Key steps include:
-
Friedel-Crafts Acylation: Introducing the trifluoroacetyl group to 4-methoxybenzene.
-
Chiral Reduction: Stereoselective reduction of the ketone to the (S)-amine using catalysts like CBS (Corey-Bakshi-Shibata) or enzymatic methods.
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Table 2: Representative Synthesis Metrics
| Parameter | Value | Source |
|---|---|---|
| Yield (Chiral Reduction) | 68–72% | |
| Purity (HPLC) | ≥98% | |
| Enantiomeric Excess (ee) | >99% |
Analytical Validation
Structural confirmation relies on:
-
¹H/¹³C NMR: Resonances at δ 3.78 ppm (methoxy protons) and δ 120–130 ppm (aromatic carbons).
-
HPLC-MS: Retention time of 8.2 min (C18 column) and m/z 205.1 [M-Cl]⁺.
-
X-ray Crystallography: Resolves the (S)-configuration and hydrochloride salt formation.
Pharmacological and Biological Interactions
Receptor Binding Profiles
The compound exhibits affinity for:
-
Serotonin Receptors (5-HT₂A): Ki = 12 nM, attributed to the methoxyphenyl group’s mimicry of tryptamine.
-
Sigma-1 Receptors: IC₅₀ = 45 nM, potentially modulating ion channels and neuroprotection.
Metabolic Stability
Fluorination reduces oxidative metabolism by cytochrome P450 enzymes, yielding a half-life (t₁/₂) of 6.3 hours in human liver microsomes versus 1.8 hours for non-fluorinated analogs.
Table 3: Pharmacokinetic Parameters
| Parameter | Value | Source |
|---|---|---|
| LogP (Octanol-Water) | 2.1 | |
| Plasma Protein Binding | 89% | |
| Bioavailability (Oral) | 62% |
| Code | Precautionary Statement | Source |
|---|---|---|
| P280 | Wear protective gloves/eye protection | |
| P305 + P351 + P338 | Eye exposure: Rinse cautiously | |
| P310 | Immediate medical attention |
Research Frontiers and Applications
Neuropsychiatric Therapeutics
Preliminary studies suggest potential in:
-
Depression: Modulation of serotonin and sigma-1 receptors in rodent models.
-
Neuropathic Pain: Attenuation of allodynia in chronic constriction injury models.
Oncology
The trifluoromethyl group enhances penetration of the blood-brain barrier, enabling exploration in glioblastoma targeting.
Synthetic Chemistry Innovations
-
Continuous-Flow Synthesis: Improving yield to >85% via microreactor technology.
-
Enzymatic Resolution: Lipase-mediated kinetic resolution to achieve ee >99.5%.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume